7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine
Description
Significance of Pyrrolopyridine Scaffolds in Modern Medicinal Chemistry and Drug Discovery
Pyrrolopyridine scaffolds are integral to the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Their structural similarity to the purine (B94841) ring of ATP enables them to function as competitive inhibitors in the hinge region of various protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. researchgate.net Consequently, pyrrolopyridine derivatives have been extensively explored as kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis. google.comrsc.orgnih.gov
Research has demonstrated their potential as:
Anticancer Agents: Derivatives of various pyrrolopyridine isomers have shown potent activity against numerous cancer cell lines by inhibiting key kinases such as Fibroblast Growth Factor Receptor (FGFR), FMS kinase, Cyclin-Dependent Kinase 8 (CDK8), and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.govnih.govacs.org
Anti-inflammatory Agents: Certain analogues exhibit anti-inflammatory properties, underscoring their potential for treating inflammatory disorders like rheumatoid arthritis. nih.govnih.gov
Antiviral and Antibacterial Agents: The pyrrolopyridine nucleus is present in compounds investigated for antiviral activity, including against HIV. nih.gov Furthermore, related fused pyrimidine (B1678525) structures, pyrrolopyrimidines, have been developed as potent antibacterial agents. mdpi.com
Central Nervous System (CNS) Agents: The scaffold is also a component of molecules designed to modulate CNS targets, such as the muscarinic M1 receptor, with potential applications in treating Alzheimer's disease, schizophrenia, and cognitive impairment. google.com
The versatility of the pyrrolopyridine core allows medicinal chemists to modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a highly valuable template in drug discovery programs.
Isomeric Pyrrolopyridine Architectures and their Research Relevance
The fusion of the pyrrole (B145914) and pyridine (B92270) rings can occur in six different ways, resulting in six structural isomers of pyrrolopyridine (azaindole). nih.gov The position of the nitrogen atom in the pyridine ring and the fusion pattern significantly influence the molecule's electronic properties, geometry, and, consequently, its biological activity and research focus.
Among the six isomers, the pyrrolo[2,3-b], pyrrolo[3,2-c], and pyrrolo[3,4-c]pyridines are prominently featured in scientific literature. While they share the common bicyclic core, their distinct arrangements lead to different research applications.
Pyrrolo[2,3-b]pyridine (7-Azaindole): This is arguably the most studied isomer. Its structure is found in numerous kinase inhibitors targeting pathways involving FGFR, CDK8, and TNIK. researchgate.netrsc.orgacs.org The nitrogen at position 7 is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.
Pyrrolo[3,2-c]pyridine: This scaffold has also been successfully employed in the development of potent kinase inhibitors, particularly against FMS kinase, for potential anticancer and anti-arthritic applications. nih.gov Other derivatives have been synthesized as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing cancer cell apoptosis. tandfonline.comnih.gov
Pyrrolo[3,4-c]pyridine: Derivatives of this isomer have been investigated for a range of biological activities, including analgesic, anti-inflammatory, antiviral, and anticancer properties. nih.gov The imide derivatives of this core, in particular, are explored for their ability to penetrate biological membranes. nih.gov
| Isomer Scaffold | Primary Research Focus / Key Biological Targets | Example Therapeutic Area |
|---|---|---|
| Pyrrolo[2,3-b]pyridine | Kinase Inhibition (FGFR, CDK8, TNIK) | Oncology |
| Pyrrolo[3,2-c]pyridine | Kinase Inhibition (FMS), Tubulin Polymerization Inhibition | Oncology, Anti-inflammatory |
| Pyrrolo[3,4-c]pyridine | Analgesic, Antiviral (HIV), Anticancer | Neurology, Infectious Disease, Oncology |
While less ubiquitous than the 7-azaindole (B17877) scaffold, the 1H-pyrrolo[2,3-c]pyridine core (also known as 6-azaindole) has recently gained significant attention as a template for a novel class of therapeutic agents. A distinct area of academic focus is its application in designing inhibitors for epigenetic targets.
A notable example is the discovery of 1H-pyrrolo[2,3-c]pyridine derivatives as highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). acs.org LSD1 is a key enzyme in regulating gene expression and is considered a promising therapeutic target for various cancers, including acute leukemia and small-cell lung cancer. In this context, the pyrrolo[2,3-c]pyridine core serves as a crucial structural element for achieving high inhibitory potency, with some analogues demonstrating activity in the low nanomolar range. acs.org This research highlights a unique and promising therapeutic trajectory for this specific isomer, distinguishing it from its more common counterparts that are predominantly focused on kinase inhibition.
| Compound | LSD1 Enzymatic Inhibition (IC₅₀, nM) | MV4;11 Cell Growth Inhibition (IC₅₀, nM) |
|---|---|---|
| Compound 29 | 5.1 | Not Reported |
| Compound 46 | 3.1 | 0.6 |
Positioning of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine within Pyrrolo[2,3-c]pyridine Research
The specific compound This compound represents a precisely substituted derivative of the 6-azaindole (B1212597) core. A review of current academic and patent literature indicates that this exact structure is a novel or less-explored entity, with no prominent studies detailing its specific synthesis or biological evaluation.
However, its structure can be analyzed based on established principles in medicinal chemistry to postulate its potential position in research. The molecule combines three key features: the 1H-pyrrolo[2,3-c]pyridine core, a bromine substituent, and a methyl substituent.
The Core Scaffold: As established, this core is a validated platform for developing potent LSD1 inhibitors. acs.org
The 7-Bromo Group: Halogenation, particularly with bromine, is a common strategy to enhance binding affinity and modulate electronic properties.
The 5-Methyl Group: Alkylation is used to probe structure-activity relationships (SAR), improve metabolic stability, or enhance selectivity.
Therefore, this compound can be positioned as a potential intermediate or target molecule in a drug discovery campaign. It would likely be synthesized as part of a larger library of substituted pyrrolo[2,3-c]pyridines to systematically explore the SAR around this scaffold, potentially in the context of developing novel epigenetic modulators or kinase inhibitors.
Overview of Research Trajectories for Halogenated and Alkylated Pyrrolopyridine Analogues
The strategic introduction of halogen atoms and alkyl groups onto heterocyclic scaffolds is a fundamental tactic in medicinal chemistry to fine-tune pharmacological profiles.
Halogenation: The incorporation of halogens, especially chlorine, bromine, and iodine, is a well-documented strategy for improving the biological activity of pyrrolopyridine and related heterocyclic systems. Halogens can form halogen bonds, increase lipophilicity (aiding membrane permeability), and block sites of metabolism, thereby improving a compound's pharmacokinetic profile. In many series of kinase inhibitors and antibacterial agents, bromo- and iodo-substituted analogues have demonstrated significantly enhanced potency compared to their non-halogenated counterparts. mdpi.commdpi.com For example, structure-activity relationship studies on pyrrolopyrimidines revealed that a bromo substitution on a benzylamine (B48309) group was crucial for potent activity against Staphylococcus aureus. mdpi.com
The combined use of halogenation and alkylation allows for a multiparameter optimization of lead compounds, a common trajectory in research aimed at transforming initial hits into viable drug candidates.
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-2-3-10-7(6)8(9)11-5/h2-4,10H,1H3 |
InChI Key |
DUJQEDLLUAKCKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=N1)Br)NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 5 Methyl 1h Pyrrolo 2,3 C Pyridine and Analogous Structures
Fundamental Synthetic Approaches to the Pyrrolo[2,3-c]pyridine Core
The assembly of the bicyclic pyrrolo[2,3-c]pyridine scaffold, an isomer of the more commonly studied 7-azaindole (B17877), is a critical first step. This can be achieved through various synthetic routes, primarily involving the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) structure.
Cyclization Reactions for Pyrrolopyridine Ring Formation
Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrrolopyridines. Methodologies analogous to the classical indole (B1671886) syntheses are frequently adapted for this purpose.
Fischer Indole Synthesis: This venerable reaction, which converts arylhydrazones into indoles under acidic conditions, has been successfully applied to the synthesis of azaindoles. rsc.orgwikipedia.orgbyjus.com The general approach involves the condensation of a suitable pyridylhydrazine with a ketone or aldehyde to form a pyridylhydrazone, which then undergoes acid-catalyzed cyclization. wikipedia.orgbyjus.comorganic-chemistry.org For the pyrrolo[2,3-c]pyridine system, this would conceptually involve a 4-hydrazinopyridine derivative. The reaction is typically catalyzed by Brønsted acids like polyphosphoric acid (PPA) or Lewis acids. rsc.orgwikipedia.org A key advantage of the Fischer synthesis is its ability to construct the pyrrole ring with substituents at various positions, dictated by the choice of the carbonyl component. researchgate.net
Larock Indole Synthesis: A powerful modern alternative is the palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne, known as the Larock indole synthesis. ub.eduwikipedia.org This methodology has been extended to the preparation of various nitrogen-containing heterocycles, including azaindoles. ub.educlockss.org The reaction proceeds via a sequence involving oxidative addition of the palladium(0) catalyst to the aryl halide, alkyne insertion, intramolecular cyclization, and reductive elimination. wikipedia.org This one-pot procedure offers high regioselectivity and is tolerant of a wide range of functional groups. ub.edu The synthesis of a pyrrolo[2,3-c]pyridine core via this method would require a 3-amino-4-halopyridine as the starting material.
Palladium-Catalyzed Intramolecular Cyclization: Another strategy involves the intramolecular cyclization of appropriately substituted pyrrole precursors. For instance, N-allyl-pyrrolo-2-carboxamides can undergo palladium-catalyzed oxidative coupling to yield fused pyrrolopyridinone derivatives, including the pyrrolo[2,3-c]pyridin-7-one skeleton. researchgate.net This highlights a route where the pyridine ring is formed from a pre-existing pyrrole.
Aza-Diels-Alder Reactions: Cycloaddition strategies also provide a pathway to this ring system. The aza-Diels-Alder reaction between benzyne and arylideneaminopyrroles has been employed to synthesize pyrrolo[2,3-c]isoquinolines, demonstrating a powerful method for constructing the fused pyridine portion of the molecule. nih.gov
Strategic Assembly via Multicomponent Reactions and Other Convergent Syntheses
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex heterocyclic structures in a single synthetic operation. acs.org These reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. orientjchem.org
Several MCRs have been developed for the synthesis of pyrrolopyridine isomers and related fused systems. For example, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives can yield polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mxresearchgate.net While not directly yielding the pyrrolo[2,3-c]pyridine core, these examples showcase the power of MCRs in constructing fused pyrrole-azine systems. A two-step MCR strategy has also been described for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones using a recyclable solid acid catalyst. rsc.org Such convergent strategies, where complexity is built rapidly, are highly desirable in modern organic synthesis.
Regioselective Functionalization: Bromination and Methylation
Once the pyrrolo[2,3-c]pyridine core is established, the next critical challenge is the precise installation of the bromo and methyl substituents at the C-7 and C-5 positions, respectively.
Direct Bromination Strategies (e.g., N-bromosuccinimide mediated)
Electrophilic halogenation is a common method for functionalizing electron-rich heterocyclic rings. For the analogous 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), electrophilic substitution reactions such as bromination occur predominantly at the 3-position of the pyrrole ring. rsc.org
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heterocyclic compounds due to its ease of handling compared to elemental bromine. The reaction can proceed via an electrophilic substitution mechanism. Studies on the regioselective bromination of related fused heterocycles like pyrrolo[1,2-a]quinoxalines have shown that reagents like tetrabutylammonium tribromide can achieve selective C3-bromination. nih.gov Achieving bromination at the C-7 position of the pyridine ring of a pre-formed pyrrolo[2,3-c]pyridine core would likely require more advanced, directed strategies, as the pyrrole ring is generally more activated toward electrophilic attack.
| Reagent | Typical Position of Attack (on Pyrrolopyridines) | Reference |
| N-Bromosuccinimide (NBS) | C-3 (on pyrrolo[2,3-b]pyridine) | rsc.org |
| Tetrabutylammonium tribromide | C-3 (on pyrrolo[1,2-a]quinoxaline) | nih.gov |
Methodologies for Introducing Methyl Groups on Heterocyclic Systems
The introduction of methyl groups onto heterocyclic systems can be accomplished through various methods. For N-methylation of the pyrrole nitrogen, a common approach involves deprotonation with a strong base followed by reaction with an electrophilic methyl source. For instance, the methylation of 1H-pyrrolo[2,3-b]pyridine has been achieved using sodium hydride (NaH) to deprotonate the pyrrole nitrogen, followed by quenching with methyl iodide (MeI). nih.gov
For C-methylation on the pyridine ring, transition metal-catalyzed cross-coupling reactions are the methods of choice. If a suitable precursor, such as a 5-halo-pyrrolo[2,3-c]pyridine, is available, a methyl group can be introduced via reactions like Suzuki coupling (using methylboronic acid) or Stille coupling (using trimethylstannane) under palladium catalysis.
| Reaction Type | Reagents | Position of Methylation | Reference |
| N-Alkylation | 1. Sodium Hydride (NaH) 2. Methyl Iodide (MeI) | N-1 | nih.gov |
| Suzuki Coupling | Methylboronic Acid, Pd catalyst | C-5 (requires 5-halo precursor) | N/A |
| Stille Coupling | Trimethylstannane, Pd catalyst | C-5 (requires 5-halo precursor) | N/A |
Advanced Strategies for Achieving Positional Selectivity at C-7 and C-5
Achieving the specific 7-bromo-5-methyl substitution pattern on the 1H-pyrrolo[2,3-c]pyridine core presents a significant regiochemical challenge. Late-stage functionalization of the parent heterocycle at these specific positions is difficult due to the inherent reactivity of the scaffold, which favors substitution on the pyrrole ring.
Therefore, a more robust and common strategy involves a "bottom-up" approach where the required substituents are incorporated into the pyridine starting material before the pyrrole ring is constructed. This "pre-functionalization" strategy circumvents the challenges of regioselectivity on the fused bicyclic system.
The synthesis would likely commence with a pyridine derivative already containing the necessary functionalities, for example, a 2-amino-3-methyl-5-bromopyridine. This substituted pyridine would then be elaborated to form the fused pyrrole ring. This approach has been demonstrated in the synthesis of 3,5-disubstituted-pyrrolo[2,3-b]pyridines, which starts from a commercially available 5-bromo-3-iodo-2-aminopyridine. nih.gov By analogy, a plausible route to 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine would involve the cyclization of a precursor derived from a 4-amino-3-methyl-5-bromopyridine. This ensures that the methyl and bromo groups are unequivocally positioned at the desired C-5 and C-7 locations of the final pyrrolopyridine product.
Post-Synthetic Derivatization and Scaffold Elaboration
The functionalization of the this compound core is primarily achieved through reactions that leverage the reactivity of the carbon-bromine bond. These methods allow for the construction of complex molecular architectures from a common intermediate.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and they are extensively used for the derivatization of bromo-substituted heterocycles. acsgcipr.org
Suzuki-Miyaura Coupling: This reaction is a widely used method for creating carbon-carbon bonds by coupling an organoboron compound with a halide. nih.gov For analogous brominated nitrogen-rich heterocycles, the Suzuki-Miyaura reaction has been shown to be effective. For instance, the coupling of various brominated indazoles with heteroaryl boronic acids proceeds in good yields using a palladium catalyst like Pd(dppf)Cl2. mdpi.com A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed from the corresponding 3-bromo derivative through a Suzuki–Miyaura cross-coupling reaction. rsc.org These conditions are often mild and tolerant of various functional groups, making them suitable for the late-stage functionalization of complex molecules. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling on Analogous Brominated Heterocycles
| Entry | Brominated Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2, K2CO3 | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | Good | mdpi.com |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2/XPhos | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones | Good to Excellent | rsc.org |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing alkynyl-substituted heterocycles, which can serve as precursors for further transformations. soton.ac.uk The Sonogashira coupling has been successfully applied to various bromopyridine derivatives, demonstrating its utility for the diversification of scaffolds similar to this compound. soton.ac.uk A protocol using a combination of (N-heterocyclic carbene)-Cu and (N-heterocyclic carbene)-Pd complexes allows for the coupling of aryl bromides and alkynes in high yields under aerobic and non-anhydrous conditions. nih.gov
Table 2: Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | - | - | - | - | 43-97 | soton.ac.uk |
| 2 | Aryl Bromides | Aryl Alkynes | (NHC)-Cu/(NHC)-Pd | - | Non-anhydrous | - | High | nih.gov |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, allowing for the amination of aryl halides. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance, making it highly valuable in pharmaceutical synthesis. acsgcipr.orgwikipedia.org For instance, the amination of 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine with various amines proceeds efficiently using a Pd2(dba)3/Xantphos catalyst system. beilstein-journals.org This methodology provides a direct route to amino-substituted pyrrolopyridines, which are common motifs in bioactive compounds. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed using sealed tubes. nih.gov
Table 3: Buchwald-Hartwig Amination of a Bromopyrrolopyridine Derivative
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylmethanamine | Pd2(dba)3 | Xantphos | Cs2CO3 | Dioxane | 1 | 93 | beilstein-journals.org |
| 2 | Phenylmethanamine | Pd2(dba)3 | Xantphos | K2CO3 | Dioxane | 3 | 85 | beilstein-journals.org |
| 3 | Phenylmethanamine | Pd2(dba)3 | SPhos | Cs2CO3 | Dioxane | 6 | 60 | beilstein-journals.org |
Nucleophilic aromatic substitution (SNAr) is another key strategy for the functionalization of halogenated aromatic systems. wikipedia.org In this reaction, a nucleophile displaces a halide on an aromatic ring. The reactivity of the ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgyoutube.com While the pyrrolopyridine system itself has a degree of electron deficiency in the pyridine ring, the efficiency of SNAr can be substrate-dependent. wikipedia.org For many heterocyclic systems, SNAr reactions require forcing conditions; however, in highly activated systems, these reactions can proceed under milder conditions. ntnu.no The mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov The reactivity of pyridines in SNAr reactions is notable, especially when substitution allows for the delocalization of negative charge onto the nitrogen atom. wikipedia.org
Methodological Advancements in Yield Optimization and Reaction Efficiency
Optimizing reaction conditions is crucial for the efficient synthesis and derivatization of this compound. Research in this area focuses on catalyst selection, ligand design, and the choice of base and solvent to maximize yields and minimize reaction times. For Suzuki-Miyaura couplings on unprotected nitrogen-rich heterocycles, the use of specific precatalysts has been shown to enable reactions under mild conditions (60 °C) with low catalyst loadings (1.0–1.5 mol%) and achieve excellent yields (91–99%). nih.gov These milder conditions are particularly beneficial as they allow for the use of less stable boronic acids that might otherwise undergo protodeboronation. nih.gov The development of microwave-assisted protocols has also been shown to significantly accelerate Suzuki-Miyaura reactions. rsc.org
Spectroscopic and Chromatographic Techniques for Structural Elucidation
The unambiguous characterization of this compound and its derivatives relies on a combination of spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the molecular structure. Chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum provide detailed information about the proton environment. For example, the ¹H NMR spectrum of a related compound, 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one, shows distinct signals for the aromatic protons and the various aliphatic protons in the structure. nih.gov ¹³C NMR provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. nih.govnih.govtandfonline.com
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule, such as N-H and C-H bonds. chemspider.com
Chromatographic Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compounds. Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of reactions.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one |
| 5-Bromo-1-ethyl-1H-indazole |
| N-Boc-2-pyrroleboronic acid |
| 2-Iodo-4-chloropyrrolopyridine |
| 4-Hydroxymethylphenylboronic acid |
| 6-Bromo-3-fluoro-2-cyanopyridine |
| 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine |
| Phenylmethanamine |
Advanced Molecular Design and Structure Activity Relationship Sar Investigations of 7 Bromo 5 Methyl 1h Pyrrolo 2,3 C Pyridine Derivatives
Design Principles for Modulating Biological Activity in Pyrrolo[2,3-c]pyridine Frameworks
The fundamental design principle for modulating the biological activity of pyrrolo[2,3-c]pyridine frameworks revolves around their function as bioisosteres of purines and indoles, allowing them to interact with a wide array of biological targets, most notably protein kinases. nih.govnih.gov The deregulation of protein kinases is a hallmark of numerous diseases, including cancer, making them a major focus for drug discovery. nih.gov
Key design strategies include:
Target-Oriented Modification: Substituents on the pyrrolopyridine core are rationally chosen to maximize interactions with the specific amino acid residues within the ATP-binding site of a target kinase. This involves creating hydrogen bonds, hydrophobic interactions, and other non-covalent forces to achieve high-affinity binding.
Selectivity Enhancement: Modifications are engineered to exploit subtle differences between the binding sites of various kinases. The goal is to develop inhibitors that are highly selective for the target kinase, thereby minimizing off-target effects and potential toxicity. nih.gov
Introduction of Synthetic Handles: Functional groups, such as the bromine atom in the title compound, are often incorporated not only for their direct impact on biological activity but also to serve as versatile synthetic handles for further chemical elaboration and the creation of compound libraries.
Systematic Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are essential for understanding how specific structural modifications to the 7-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine scaffold influence its biological activity. By methodically altering substituents at various positions, researchers can build a comprehensive map of the chemical space required for optimal pharmacological effect.
Modulation of Electronic Properties and Lipophilicity: As an electron-withdrawing group, bromine can alter the electron density of the aromatic ring system, which can influence pKa and hydrogen-bonding capabilities of the pyrrole (B145914) N-H. It also significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and access to hydrophobic binding pockets.
Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like an oxygen or nitrogen) in the protein's binding site. This can provide an additional anchor point, increasing binding affinity and selectivity.
Steric Influence: The size of the bromine atom can provide beneficial steric bulk, forcing the molecule into a specific conformation that is favorable for binding. Conversely, it can also cause detrimental steric clashes if the binding pocket is too small.
Interestingly, the effect of halogenation can be contradictory depending on the scaffold and target. In some studies on general pyridine (B92270) derivatives, the presence of halogen atoms led to lower antiproliferative activity. nih.gov However, in a series of pyrrolo[2,3-b]pyridine derivatives designed as c-Met kinase inhibitors, SAR studies indicated that electron-withdrawing groups were crucial for improving inhibitory activity. nih.gov This highlights that the impact of the C-7 bromine must be evaluated empirically for each specific biological target.
The methyl group at the C-5 position is a small but significant feature that can profoundly influence the pharmacological profile of the compound.
Metabolic Stability: A primary role of methyl groups on aromatic rings is to block positions that are susceptible to metabolic oxidation by cytochrome P450 enzymes. In studies of related pyrrolo[3,4-c]pyridine derivatives, a methyl group was specifically chosen for its potential to improve metabolic stability. nih.gov
Potency Enhancement: The importance of this substituent is underscored by findings in related scaffolds where the removal of a methyl group from the pyridine ring resulted in a significant loss of biological activity. nih.gov This suggests that the group is not merely a passive metabolic blocker but plays an active role in receptor binding.
While the C-7 bromo and C-5 methyl groups define the core, the greatest diversity and potential for activity optimization often come from modifying peripheral substituents and side chains, particularly at the N-1 and C-6 positions. Research on closely related pyrrolopyrimidine and pyrrolopyridine scaffolds provides valuable insights into these effects. For instance, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors based on a pyrrolo[2,3-d]pyrimidine core, substitutions at various positions were explored. mdpi.com Similarly, studies on pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors revealed the importance of side chains containing a 1,2,3-triazole moiety. nih.gov
Table 1. SAR Findings from Related Pyrrolopyridine and Pyrrolopyrimidine Scaffolds.
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound. researchgate.netnih.gov It involves substituting one atom or functional group with another that possesses similar physical or chemical properties, with the goal of improving potency, selectivity, ADME profile, or reducing toxicity while maintaining the desired biological activity. spirochem.comcambridgemedchemconsulting.com
For the this compound scaffold, several bioisosteric replacements could be explored:
At the C-7 Position (Bromo group):
Chlorine (Cl): A smaller halogen that maintains electron-withdrawing character but has a weaker halogen-bonding potential.
Trifluoromethyl (CF3): A strong electron-withdrawing group and metabolic blocker that can serve as a hydrophobic hydrogen bond acceptor.
Cyano (CN): A linear, polar group that is a potent hydrogen bond acceptor and can mimic some of the electronic effects of a halogen.
At the C-5 Position (Methyl group):
Ethyl (CH2CH3): To probe for additional hydrophobic space in the binding pocket.
Amino (NH2) or Hydroxyl (OH): To introduce hydrogen bond donor/acceptor capabilities, which would significantly increase polarity.
Cyclopropyl: A conformationally restricted, lipophilic group that can offer improved metabolic stability and binding affinity compared to a simple methyl group.
Table 2. Potential Bioisosteric Replacements for the this compound Scaffold.
Scaffold Hopping and Molecular Hybridization Strategies Informed by Pyrrolopyridine SAR
Scaffold hopping and molecular hybridization are advanced design strategies that leverage SAR data to create novel chemical entities with improved properties or new intellectual property positions. nih.govchimia.ch
Scaffold Hopping: This involves replacing the central pyrrolo[2,3-c]pyridine core with a structurally different scaffold that maintains the essential 3D arrangement of key binding features (pharmacophores). dtic.mil For example, SAR might reveal that the pyrrole N-H and the pyridine nitrogen are critical hydrogen bonding points. A scaffold hopping approach would search for other heterocyclic systems (e.g., pyrazolopyrimidines, imidazopyridines) that can present hydrogen bond donors and acceptors in a similar spatial orientation. A successful scaffold hop can lead to compounds with entirely new physicochemical properties, potentially overcoming issues like poor solubility or off-target activity associated with the original scaffold. researchgate.net
Molecular Hybridization: This strategy involves combining pharmacophoric elements from two or more known bioactive molecules into a single new hybrid compound. mdpi.com A prime example informed by pyrrolopyridine SAR is the development of CSF1R inhibitors. mdpi.com Researchers took a lead molecule with a pyrrolo[2,3-d]pyrimidine core and, guided by the structure of the marketed drug Pexidartinib (which contains a pyrrolopyridine core), merged fragments of Pexidartinib onto their scaffold. This hybridization, supported by molecular docking, led to new compounds with potent, low-nanomolar inhibitory activity. mdpi.com This demonstrates how the established SAR of a pyrrolopyridine-containing drug can directly inform the design of next-generation inhibitors based on a related but distinct core structure.
Computational Chemistry and in Silico Approaches for 7 Bromo 5 Methyl 1h Pyrrolo 2,3 C Pyridine Analogues
Molecular Docking and Protein-Ligand Interaction Analysis
Elucidation of Binding Conformations and Key Intermolecular Interactions
For analogues of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine, such as pyrrolo[2,3-b]pyridine and 7-azaindole (B17877) derivatives, molecular docking studies have been crucial in identifying key binding conformations within the active sites of target proteins. tandfonline.com These studies elucidate the nature of intermolecular interactions, which are fundamental to the ligand's affinity and specificity.
Key interactions observed for related pyrrolopyridine scaffolds include:
Hydrogen Bonding: The pyrrolo[2,3-b]pyridine moiety, for instance, has been shown to form two hydrogen bonds with the backbone of MET1160 in the c-Met kinase active site. tandfonline.comtandfonline.com Similarly, the nitrogen atom of an amide linker can form hydrogen bonds with residues like ASP1222. tandfonline.comtandfonline.com These interactions are vital for anchoring the ligand in the binding pocket.
Pi-Pi Stacking: Aromatic rings within the ligand structure, which are also present in this compound, can engage in pi-pi stacking interactions with aromatic residues of the protein, such as Phenylalanine (Phe). tandfonline.com For example, aromatic portions of pyrrolo[2,3-b]pyridine derivatives have shown pi-pi interactions with PHE1223 and PHE1134. tandfonline.com
A study on 1H-pyrrolo[3,2-c]pyridine derivatives identified hydrogen bond formation with Thrα179 and Asnβ349 at the colchicine-binding site of tubulin. tandfonline.com These findings underscore the importance of specific amino acid residues in stabilizing the ligand-protein complex. The insights gained from these docking studies on analogous compounds provide a framework for predicting how this compound itself might interact with various biological targets.
Virtual Screening for Identification of Novel Ligands
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Based on the insights from molecular docking and QSAR studies on known active compounds, pharmacophore models can be developed. These models represent the essential three-dimensional arrangement of functional groups required for biological activity.
While specific virtual screening campaigns for this compound are not detailed in the provided results, the general methodology is widely applied. For the broader class of azaindole and pyrrolopyrimidine derivatives, computational approaches are used to design new potent inhibitors. researchgate.netnih.gov For example, after identifying the key structural requirements for activity through CoMFA and CoMSIA, researchers have designed novel Aurora B kinase inhibitors. nih.gov This process involves screening virtual libraries of compounds to find novel scaffolds that fit the established pharmacophore and have favorable docking scores, thereby prioritizing them for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Development of 2D- and 3D-QSAR Models (e.g., CoMFA, CoMSIA)
For series of compounds structurally related to this compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed. ingentaconnect.comimist.ma These models are built using a training set of molecules with known biological activities.
For instance, a 3D-QSAR study on 7-azaindole derivatives as Trk A inhibitors yielded robust CoMFA and CoMSIA models. ingentaconnect.com Similarly, a study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors also produced reliable models. imist.maimist.ma The statistical quality of these models is assessed using parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²).
| Model | Target | Q² | R² | r²_test | Reference |
|---|---|---|---|---|---|
| CoMFA | Trk A | 0.51 | 0.98 | 0.74 | ingentaconnect.com |
| CoMSIA | Trk A | 0.64 | 0.98 | 0.80 | ingentaconnect.com |
| CoMFA | TNIK | 0.65 | 0.86 | 0.97 | imist.maimist.ma |
| CoMSIA | TNIK | 0.74 | 0.96 | 0.95 | imist.maimist.ma |
| CoMSIA | Aurora B | 0.575 | 0.987 | N/A | nih.gov |
Prediction of Activity and Identification of Steric and Electrostatic Requirements
The primary output of CoMFA and CoMSIA studies are 3D contour maps. These maps visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in biological activity.
Steric Fields: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that smaller groups are preferred for enhancing activity.
Electrostatic Fields: Blue contours often highlight areas where electropositive groups increase activity, whereas red contours indicate that electronegative groups are beneficial.
By analyzing these contour maps in conjunction with the docked conformation of the most active ligands, researchers can derive a detailed structure-activity relationship. researchgate.net This information provides clear guidelines for designing new analogues, such as derivatives of this compound, with potentially improved potency by adding or modifying substituents in favorable positions. ingentaconnect.com
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
MD simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of the protein-ligand complex, offering insights that are not available from static docking poses.
For analogues like pyrrolo[2,3-b]pyridine and 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations have been employed to assess the stability of the ligand within the binding site and to observe conformational changes in both the ligand and the protein. tandfonline.commdpi.com A 100ns molecular dynamics simulation was used to confirm the stability of a newly designed c-Met inhibitor based on the pyrrolo[2,3-b]pyridine scaffold. tandfonline.com
These simulations can reveal important dynamic processes, such as the formation and breaking of hydrogen bonds over the simulation time. For example, an MD study showed that while a pyrrolo[2,3-b]pyridine derivative initially formed two hydrogen bonds with MET1160 in the docking pose, these were lost during the MD simulation, indicating a potential instability in that specific interaction. tandfonline.com Such findings are critical for refining the design of inhibitors to ensure stable and sustained binding to the target protein. The results from MD simulations help to validate and refine the binding hypotheses generated from molecular docking and QSAR studies. mdpi.com
Assessment of Ligand-Target Complex Stability and Flexibility
Molecular dynamics (MD) simulations are a powerful computational method used to assess the stability and flexibility of ligand-target complexes over time. These simulations provide detailed information on the conformational changes that occur when a ligand binds to a protein, helping to validate docking poses and understand the energetic landscape of the interaction.
In studies of 7-azaindole derivatives targeting the interaction between the SARS-CoV-2 spike protein (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2), MD simulations were performed to evaluate the stability of the ligand-protein complexes nih.gov. The stability of these complexes is often analyzed using metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand's heavy atoms. For instance, in one such study, different 7-azaindole analogues (ASM-2, ASM-4, ASM-7, and ASM-11) were simulated in complex with the S1-RBD-hACE2 interface. The RMSD of the protein backbone for the ASM-7 complex showed minimal fluctuations, indicating a high degree of stability in the binding of the ligand nih.gov. In contrast, the ASM-4 complex exhibited a rapid increase in protein backbone RMSD after 60 ns, suggesting some instability nih.gov. The stability of the ligand itself within the binding pocket is also crucial. For the ASM-7 and ASM-11 complexes, the ligand heavy atom RMSD remained relatively stable, whereas ASM-4 showed significant initial fluctuations before stabilizing nih.gov.
These simulations can also reveal key interactions that contribute to binding stability. For example, the hydrogen on the 7-azaindole group of one analogue, ASM-7, was found to form a stable hydrogen bond with the backbone of residue ASP30 of hACE2 during 98% of the simulation time, highlighting the importance of this interaction for stable binding nih.gov.
| Compound | Target | Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand Heavy Atom RMSD (Å) | Key Interactions |
| ASM-2 | S1-RBD-hACE2 | Not Specified | Stable | Fluctuations from 2 to 6.8 Å, then stable at ~3.0 Å | Hydrogen bond with TYR505 (S1-RBD) and LYS353 (hACE2); pi-pi interaction with TYR505 and TYR449 (S1-RBD) nih.gov |
| ASM-4 | S1-RBD-hACE2 | >80 | Stable at ~2.8 Å for 60 ns, increased to 4.5 Å, then plateaued at 3.3 Å | Significant fluctuations from 2 to 6.8 Å initially, then stable at ~3.0 Å after 60 ns | Induces larger fluctuations within the binding pocket nih.gov |
| ASM-7 | S1-RBD-hACE2 | Not Specified | Minimal fluctuations | Minimal fluctuations | Stable hydrogen bond with ASP30 (hACE2); pi-cation interactions with ASN33 and LYS26 (hACE2); pi-cation, pi-pi, and water bridge interactions with LYS417, TYR453, and GLU406 (S1-RBD) nih.gov |
| ASM-11 | S1-RBD-hACE2 | Not Specified | Relatively stable fluctuations (2.0 to 3.8 Å) | RMSD fluctuation range of 1–4.2 Å | Hydrogen bonds with ASP30 and ASN33 (hACE2); water bridge with GLU406 (S1-RBD); weaker pi-cation interaction with LYS417 (S1-RBD) compared to ASM-7 nih.gov |
Simulation of Solvent Effects and Conformational Transitions
The surrounding solvent environment can significantly influence the behavior of a molecule, including its conformational preferences and its interactions with binding partners. Computational methods can simulate these solvent effects, providing a more realistic model of biological systems.
Theoretical studies on the parent 7-azaindole have investigated the influence of solvents on its excited-state tautomerization, a process involving proton transfer. These studies have employed quantum mechanical calculations to understand how the solvent alters the reaction mechanism. For example, in methanol, the excited-state double proton transfer is a key mechanism nih.gov. The inclusion of solvent effects in these calculations is critical for obtaining results that agree with experimental observations nih.gov.
Furthermore, the dimerization of 7-azaindole has been shown to be solvent-dependent. In solvents like chloroform (CHCl3) and dichloromethane (CH2Cl2), the formation of hydrogen-bonded dimers is observed. In contrast, in strong hydrogen-bond accepting solvents such as acetone, acetonitrile (CH3CN), and dimethyl sulfoxide (DMSO), the 7-azaindole monomer forms hydrogen-bonded complexes with the solvent, which hinders dimerization nih.gov. These findings underscore the importance of considering the specific solvent environment when studying the conformational behavior and intermolecular interactions of 7-azaindole analogues.
De Novo Drug Design and Computational Lead Optimization
The 7-azaindole scaffold, the core of this compound, is considered a "privileged scaffold" in drug design due to its ability to bind to multiple biological targets nih.govresearchgate.net. Computational approaches play a pivotal role in leveraging this scaffold for de novo drug design and lead optimization.
De novo design involves the computational generation of novel molecular structures with a high likelihood of binding to a specific target. This can be guided by the structure of the target's binding site. For instance, in the design of novel 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 interaction, a scaffold hopping approach was used. A rigid "hinge" carbonyl group was introduced at the 3-position of the 7-azaindole scaffold, allowing an attached aromatic group to optimally bind to a sub-pocket of the S1-RBD nih.gov.
Computational lead optimization aims to refine the properties of a promising lead compound to enhance its potency, selectivity, and pharmacokinetic profile. A powerful technique used for this purpose is Free Energy Perturbation (FEP). FEP uses molecular dynamics simulations to calculate the difference in binding free energy between two closely related molecules. This method has been successfully applied to optimize 7-azaindole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 nih.govnih.gov. By calculating the relative binding affinities of different analogues, FEP can guide the synthesis of more potent compounds. For example, FEP-guided optimization of a lead 7-azaindole compound resulted in a twofold increase in potency against the reverse transcriptase enzyme nih.govnih.gov.
Molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are also widely used for lead optimization. In a study of 7-azaindole derivatives as inhibitors of Trk A kinase, molecular docking was used to understand the binding mode of the most and least active compounds, while 3D-QSAR models (CoMFA and CoMSIA) provided insights into the structural features required for high activity ingentaconnect.com. The information gleaned from these computational models can then be used to design novel, more potent inhibitors ingentaconnect.com.
| Computational Method | Application in 7-Azaindole Analogue Design | Key Findings/Outcomes |
| Molecular Dynamics (MD) Simulations | Assessment of ligand-protein complex stability and flexibility nih.gov | Provided insights into the stability of different analogues in the binding pocket and identified key stabilizing interactions nih.gov. |
| Free Energy Perturbation (FEP) | Lead optimization of HIV-1 non-nucleoside reverse transcriptase inhibitors nih.govnih.gov | Guided the synthesis of an analogue with a twofold increase in potency nih.govnih.gov. |
| Molecular Docking | Elucidation of binding modes for Trk A kinase inhibitors and DDX3 inhibitors ingentaconnect.comnih.gov | Revealed key interactions with active site residues and provided a basis for understanding structure-activity relationships ingentaconnect.comnih.gov. |
| 3D-QSAR (CoMFA/CoMSIA) | Study of Trk A kinase inhibitors ingentaconnect.com | Generated predictive models that helped to design new potent inhibitors ingentaconnect.com. |
| Scaffold Hopping | Design of inhibitors for SARS-CoV-2 spike-hACE2 interaction nih.gov | Introduction of a "hinge" moiety to orient functional groups for optimal binding nih.gov. |
Biological Target Identification and Mechanistic Pharmacology of 7 Bromo 5 Methyl 1h Pyrrolo 2,3 C Pyridine Derivatives
Investigation of Enzyme and Receptor Inhibition Profiles
Derivatives of the pyrrolo[2,3-c]pyridine scaffold have been extensively studied as inhibitors of various protein kinases, many of which are implicated in cancer pathogenesis. These compounds often function as ATP-competitive inhibitors, targeting the kinase domain and preventing the phosphorylation of downstream substrates.
FMS, c-Met, and RET Kinases: The 7-azaindole (B17877) scaffold, a core structure related to 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine, is a key component of several kinase inhibitors. Research has demonstrated that derivatives of this scaffold can potently inhibit receptor tyrosine kinases such as FMS, c-Met, and RET. These kinases are crucial in signaling pathways that govern cell proliferation, survival, and migration. Dysregulation of their activity is a common feature in various cancers.
Monopolar Spindle Kinase 1 (MPS1): MPS1 is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of MPS1 is a therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells. A new class of MPS1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure has been designed and synthesized. One derivative, compound 12 , was identified as a potent MPS1 inhibitor with an IC50 of 29 nM. nih.gov This compound was shown to inhibit the phosphorylation of MPS1 both in vitro and in vivo. nih.gov
Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway plays a significant role in various cellular processes, and its aberrant activation is linked to tumor development. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org For instance, compound 4h demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7, 9, and 25 nM, respectively. rsc.org Another study focused on 5H-pyrrolo[2,3-b]pyrazine derivatives, identifying several potent FGFR kinase inhibitors. mdpi.com Compound 13 from this series showed high selectivity for FGFR over other kinases, including c-Met. mdpi.com
Phosphodiesterase 4B (PDE4B): While not a kinase, PDE4B is another enzyme target for which pyrrolo[2,3-c]pyridine derivatives have been investigated. This enzyme is involved in the hydrolysis of cyclic AMP (cAMP), a second messenger that regulates numerous cellular processes.
The inhibitory activities of selected pyrrolo[2,3-C]pyridine derivatives against various kinases are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| 12 nih.gov | MPS1 | 29 |
| 4h rsc.org | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| 13 mdpi.com | FGFR1 | - |
Neuropeptide Y5 Receptor (Y5R): The Neuropeptide Y (NPY) system is involved in a wide array of physiological processes, and its receptors are targets for various therapeutic areas. The Y5 receptor, a G-protein coupled receptor (GPCR), is particularly noted for binding all three NPY ligands (NPY, PYY, and PP) with high affinity. nih.gov While specific modulatory activities of this compound derivatives on the Y5 receptor were not detailed in the provided search results, the broader class of nitrogen-containing heterocyclic compounds is frequently explored for their interactions with GPCRs. The Y5 receptor's role in regulating food intake and emotional processes makes it a significant target for drug discovery. nih.gov
Cellular Level Biological Evaluations
Derivatives of the pyrrolo[2,3-c]pyridine core structure have demonstrated significant anti-proliferative effects across a range of cancer cell lines.
One study reported the synthesis of novel 5-bromo-7-azaindolin-2-one derivatives, which were evaluated for their in vitro activity against several cancer cell lines. nih.gov The results showed that many of these compounds exhibited broad-spectrum antitumor potency. nih.gov For example, compound 23p was found to be more potent than the established drug Sunitinib against HepG2, A549, and Skov-3 cell lines, with IC50 values ranging from 2.357 to 3.012 μM. nih.gov
Another series of pyrrolo[3,2-c]pyridine derivatives was tested for anti-proliferative activity against a panel of ovarian, prostate, and breast cancer cell lines. doaj.org Compound 1r from this series showed IC50 values ranging from 0.15 to 1.78 µM and exhibited selectivity for cancer cells over normal fibroblasts. doaj.org
Furthermore, pyrrolo[2,3-d]pyrimidine-imines have shown notable antitumor activity. Specifically, derivatives containing a bromine substituent and an azepine side-ring displayed superior activity against the colon cancer HT-29 cell line, with IC50 values of 4.55 and 4.01 µM. nih.gov
The anti-proliferative activities of selected derivatives are presented in the table below.
| Compound | Cell Line | IC50 (µM) |
| 23p nih.gov | HepG2 | 2.357 - 3.012 |
| A549 | 2.357 - 3.012 | |
| Skov-3 | 2.357 - 3.012 | |
| 1r doaj.org | Ovarian, Prostate, Breast Cancer Cell Lines | 0.15 - 1.78 |
| Pyrrolo[2,3-d]pyrimidine-imine (with bromine and azepine) nih.gov | HT-29 | 4.01 - 4.55 |
The anti-proliferative effects of these compounds are often linked to their ability to interfere with the cell cycle and induce apoptosis (programmed cell death).
The MPS1 inhibitor, compound 12 , was shown to induce cell cycle arrest and apoptosis in MCF-7 and 4T1 breast cancer cells. nih.gov This is consistent with the role of MPS1 in the mitotic checkpoint.
In studies with pyrrolo[2,3-d]pyrimidine derivatives, it was observed that these compounds could suppress cell cycle progression and induce apoptosis in HepG2 cells. researchgate.net The treatment of HepG2 cells with one such derivative, compound 5k , led to an increase in the percentage of apoptotic and necrotic cells. nih.gov Further investigation into the mechanism of apoptosis induction by compound 5k revealed increased levels of the pro-apoptotic protein Bax and the executioner caspase-3. nih.gov
Another study on a different class of pyrrolo-pyrimidine scaffolds also demonstrated their ability to induce apoptosis and cell cycle arrest in ovarian (SKOV-3) and breast (MCF-7) cancer cell lines. ekb.eg
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit these processes. Compound 4h , a potent FGFR inhibitor, significantly inhibited the migration and invasion of 4T1 breast cancer cells in vitro. rsc.org This effect is likely linked to the inhibition of FGFR signaling, which is known to be involved in cell motility.
Mechanistic Elucidation of Biological Actions
Due to the absence of specific research on this compound derivatives, a detailed mechanistic elucidation of their biological actions cannot be provided.
There are no available studies that have identified and validated the molecular targets of this compound derivatives. Consequently, no analysis of their impact on downstream signaling pathways has been conducted or reported.
No data on the binding affinity of this compound derivatives to any biological target has been published. Similarly, selectivity profiling against off-targets has not been performed, and therefore, no data tables can be generated.
Concluding Remarks and Future Research Perspectives for 7 Bromo 5 Methyl 1h Pyrrolo 2,3 C Pyridine Research
Current State of Knowledge and Unresolved Questions
The current body of scientific literature on the specific isomer 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine is notably limited. While the broader family of pyrrolopyridines, or azaindoles, has been the subject of extensive research in medicinal chemistry due to their versatile pharmacophoric nature, detailed characterization and application of this particular substituted derivative remain largely unpublished. Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are recognized as promising scaffolds in drug discovery, particularly in the development of kinase inhibitors for therapeutic areas such as oncology and inflammatory diseases. researchgate.net The introduction of a bromine atom, as in the case of this compound, typically serves as a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of diverse compound libraries. mdpi.com
The primary unresolved questions for this compound revolve around its fundamental chemical and biological properties. There is a lack of publicly available data on its synthesis, spectroscopic characterization, and reactivity. Furthermore, its potential as a bioactive agent has not been explored, leaving its inhibitory activity against various biological targets, such as kinases, unknown. The influence of the 5-methyl group on the electronic and steric properties of the 6-azaindole (B1212597) core, and how this might modulate biological activity compared to other substituted pyrrolopyridines, is another area that warrants investigation.
Emerging Synthetic Methodologies and Automation in Pyrrolopyridine Synthesis
The synthesis of pyrrolopyridine cores has traditionally relied on established methods such as the Fischer indole (B1671886) synthesis and Madelung-type cyclizations. researchgate.net However, recent years have seen the development of more sophisticated and efficient synthetic strategies. These include palladium-catalyzed cross-coupling reactions for the construction of the bicyclic ring system and for the functionalization of the azaindole scaffold. researchgate.netmdpi.com For instance, the annulation of substituted pyridines remains a key approach to the pyrrolo[2,3-c]pyridine core. researchgate.net
A significant trend in synthetic chemistry is the increasing use of automation and flow chemistry. scribd.comnih.gov These technologies offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis. synplechem.com Automated platforms can facilitate the rapid generation of libraries of pyrrolopyridine derivatives by systematically varying substituents and reaction conditions. researchgate.netresearchgate.net The integration of synthesis, purification, and analysis in automated systems can significantly accelerate the drug discovery process by reducing the design-make-test cycle time. nih.gov For a compound like this compound, automated synthesis could be employed to rapidly explore a wide range of derivatives, for example, by utilizing the bromine atom for a variety of cross-coupling reactions.
Advanced Computational Techniques in Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents. researchgate.net For the pyrrolopyridine scaffold, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding affinity of derivatives to specific biological targets, such as the ATP binding site of kinases. mdpi.comacs.org These techniques can help to elucidate the key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can also be developed for series of pyrrolopyridine derivatives to correlate their chemical structures with their biological activities. researchgate.net Such models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. For this compound, computational studies could be used to model its interactions with various kinase targets and to design novel derivatives with improved binding affinities and selectivity profiles. mdpi.comnih.gov
Exploration of Novel Therapeutic Indications Beyond Current Applications
The pyrrolopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.govontosight.ai However, the biological activities of pyrrolopyridines are not limited to kinase inhibition. Recent research has revealed their potential in a variety of other therapeutic areas. For example, pyrrolopyridine derivatives have been investigated as antibacterial agents, nih.govresearchgate.net antiviral compounds, nih.gov and agents targeting the central nervous system. acs.org
The diverse biological activities of pyrrolopyridines suggest that derivatives of this compound could have therapeutic potential beyond the traditional focus on kinase inhibition. Future research could explore the activity of this compound and its derivatives against a broader range of biological targets, potentially uncovering novel therapeutic applications in areas such as infectious diseases and neurological disorders. nih.gov
Opportunities for Interdisciplinary Research and Collaborative Initiatives
The exploration of the therapeutic potential of this compound and its derivatives would benefit significantly from interdisciplinary research and collaboration. A successful drug discovery program requires expertise from a range of disciplines, including synthetic organic chemistry, medicinal chemistry, computational chemistry, pharmacology, and biology.
Collaborative initiatives between academic research groups and pharmaceutical companies could provide the necessary resources and expertise to advance our understanding of this compound. Such collaborations could facilitate the synthesis and screening of compound libraries, the elucidation of mechanisms of action, and the preclinical and clinical development of promising drug candidates. The open sharing of data and research findings would also be crucial for accelerating progress in this field.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or halogenation of precursor azaindoles. For example, a 56% yield was achieved using iron-mediated reduction in acetic acid at 70°C for 2 hours, followed by purification via silica gel chromatography with heptane/ethyl acetate (8:2) . Alternative routes involve Suzuki-Miyaura coupling with arylboronic acids under inert atmospheres . Key factors include temperature control (0°C to RT for methylation), solvent choice (THF for alkylation), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms planar azaindole skeletons (r.m.s. deviation = 0.017 Å) and hydrogen-bonded dimers, as observed in monoclinic P2₁/c crystals (a = 8.9082 Å, b = 13.3632 Å, c = 5.8330 Å, β = 103.403°) . NMR (¹H, ¹³C) identifies substituent positions: for example, aromatic protons appear at δ 8.39 (d, J = 2.2 Hz) and 8.32 (d, J = 2.1 Hz) in DMSO-d₆ . Mass spectrometry (MS) confirms the molecular ion peak at m/z 197.04 (M⁺) .
Q. How can researchers mitigate hazards during synthesis and handling of brominated intermediates?
- Methodological Answer : Brominated pyrrolopyridines require strict control of exothermic reactions (e.g., using ice baths for nitration ). Safety protocols include fume hoods for volatile intermediates (e.g., MeI in NaH/THF reactions) and inert gas purging for air-sensitive catalysts. Waste should be neutralized with 5% NaHCO₃ before disposal .
Advanced Research Questions
Q. What strategies enable site-selective functionalization of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Bromine at position 7 serves as a handle for cross-coupling (e.g., with phenylacetylene via Sonogashira reactions ). Iodination at position 3 (using NIS) enables sequential functionalization, as seen in 5-Bromo-3-iodo-7-azaindole derivatives . Computational tools (DFT) predict reactivity trends: electron-deficient pyridine rings favor electrophilic substitution at pyrrole positions .
Q. How can contradictory data from synthetic protocols (e.g., yield disparities) be systematically resolved?
- Methodological Answer : Design of Experiments (DoE) minimizes variability by optimizing parameters (temperature, solvent ratios, catalyst loading). For instance, fractional factorial designs identified iron concentration and reaction time as critical for reductive steps (56% vs. 51% yields ). Statistical tools (ANOVA) validate reproducibility, while LC-MS monitors side reactions (e.g., dehalogenation) .
Q. What computational approaches enhance the design of pyrrolopyridine-based inhibitors or ligands?
- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian) model π-π stacking and hydrogen-bonding interactions in crystal lattices . Molecular docking (AutoDock Vina) screens substituent effects on binding to targets like kinase domains. Reaction path searches (GRRM) predict intermediates in multi-step syntheses .
Q. How do researchers scale up synthesis while maintaining purity for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
